molecular formula C23H24N2O6S B3566879 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3566879
M. Wt: 456.5 g/mol
InChI Key: ORMIGRPECNJREG-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in multiple chemical reactions and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide likely involves multiple steps, including the formation of the acetamide backbone and the introduction of the dimethoxy, methylsulfonyl, and phenoxy groups. Typical reaction conditions might include:

    Reagents: Starting materials such as 2,4-dimethoxyaniline, N-methylsulfonyl chloride, and 4-phenoxyphenylacetic acid.

    Catalysts: Acid or base catalysts to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature and Pressure: Controlled conditions to optimize yield and purity.

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. Techniques such as continuous flow reactors and automated synthesis could be employed.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups.

Scientific Research Applications

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.

    Medicine: Possible therapeutic applications, though specific uses would require further research.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential pathways could include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating signal transduction pathways.

    Altering Gene Expression: Affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethoxyanilino)-N-(4-phenoxyphenyl)acetamide
  • 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide

Uniqueness

The unique combination of functional groups in 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide may confer specific properties, such as enhanced reactivity or selectivity in certain reactions, distinguishing it from similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-29-20-13-14-21(22(15-20)30-2)25(32(3,27)28)16-23(26)24-17-9-11-19(12-10-17)31-18-7-5-4-6-8-18/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMIGRPECNJREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide

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